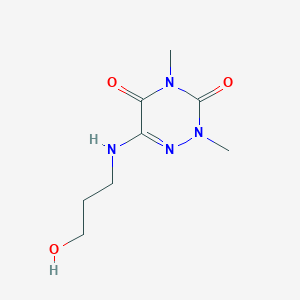
6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione typically involves the reaction of 2,4-dimethyl-1,2,4-triazine-3,5-dione with 3-aminopropanol. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane (DCM). The reaction mixture is cooled initially and then allowed to warm to room temperature over a period of time to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxypropylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological molecules, influencing their activity. The triazine ring can interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,2,4-triazine-3,5-dione: Lacks the hydroxypropylamino group, resulting in different chemical properties.
6-(3-Hydroxypropylamino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Similar structure but with a pyrimidine ring instead of a triazine ring.
Uniqueness
6-(3-Hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione is unique due to the presence of both the hydroxypropylamino group and the triazine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14N4O3 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(3-hydroxypropylamino)-2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H14N4O3/c1-11-7(14)6(9-4-3-5-13)10-12(2)8(11)15/h13H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
QGLTVGNRVMTLJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















